molecular formula C18H16FN5O3 B13439448 (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol

Cat. No.: B13439448
M. Wt: 369.3 g/mol
InChI Key: CGCIVQJBWZRBCA-ZHCAMHROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol is a synthetically modified purine nucleoside analogue designed for advanced biochemical and pharmacological research. This compound is characterized by a fluorine atom at the 4' position of the ribose sugar moiety, a modification known to enhance metabolic stability and alter the electronic properties of nucleosides, potentially leading to increased resistance to enzymatic degradation compared to their non-fluorinated counterparts . The unique 6-(5-prop-1-ynylpyridin-3-yl) purine base introduces a rigid, extended aromatic system with an alkyne functional group, making this molecule a valuable scaffold for probing nucleotide-protein interactions or for use in bioconjugation chemistry via click reactions. As a purine nucleoside analogue, its primary research value lies in its potential as an antimetabolite. Such compounds are often investigated for their ability to inhibit viral replication or cellular proliferation by acting as chain terminators or by inhibiting essential enzymes like viral DNA polymerases . Researchers can utilize this high-purity compound in studies focused on enzymology, virology, and oncology research, particularly in the development of novel therapeutic agents. This product is strictly labeled For Research Use Only (RUO) and is not manufactured or intended for diagnostic, therapeutic, or personal use . It is available exclusively to professional research laboratories and industrial facilities.

Properties

Molecular Formula

C18H16FN5O3

Molecular Weight

369.3 g/mol

IUPAC Name

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C18H16FN5O3/c1-2-3-10-4-11(6-20-5-10)14-15-17(22-8-21-14)24(9-23-15)18-16(26)13(19)12(7-25)27-18/h4-6,8-9,12-13,16,18,25-26H,7H2,1H3/t12-,13-,16-,18-/m1/s1

InChI Key

CGCIVQJBWZRBCA-ZHCAMHROSA-N

Isomeric SMILES

CC#CC1=CC(=CN=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)F)O

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O

Origin of Product

United States

Preparation Methods

Synthesis of the Sugar Backbone

Starting Material: A suitably protected tetrahydrofuran derivative, often derived from D-ribose or D-xylose, with stereochemistry controlled through chiral auxiliaries or enzymatic methods.

Key Steps:

  • Asymmetric Hydroxylation: Introduction of hydroxyl groups at specific positions, employing chiral catalysts or reagents to achieve stereoselectivity at carbons 3 and 4.

  • Fluorination at C-4: Achieved via nucleophilic substitution, using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents, to install fluorine stereoselectively.

  • Hydroxymethyl Functionalization at C-5: Typically introduced via oxidation of a suitable precursor or via nucleophilic addition to an aldehyde intermediate.

Representative Reaction:

Protection of the hydroxyl groups followed by selective fluorination at C-4 using DAST, ensuring the (2R,3S,4S,5R) stereochemistry is maintained.

Construction of the Purine Base

Approach: Synthesis of the purine moiety with a 9-yl substituent, often via cyclization of appropriate precursors such as formamidine derivatives or through condensation reactions involving aminoimidazole derivatives.

Key Reagents:

Representative Reaction:

Cyclization of 6-aminopurine derivatives with formamide or formamidine to form the purine ring with desired substitutions.

Glycosidic Bond Formation

Method: Coupling of the sugar and purine base typically via a Vorbrüggen glycosylation, which involves:

  • Activation of the sugar with a silyl or other activating group.
  • Use of a Lewis acid catalyst such as tin tetrachloride (SnCl₄) or trimethylsilyl triflate (TMSOTf).
  • Coupling with the protected purine base under anhydrous conditions.

Reaction Conditions:

Anhydrous solvent (e.g., dichloromethane), low temperature (-78°C to 0°C), with excess silyl-protected base.

Post-Glycosylation Functionalization

  • Hydroxymethyl Group: Introduced or modified via oxidation or reduction steps, often employing reagents like sodium periodate or sodium borohydride.
  • Fluorination at C-4: Reiterated or refined through nucleophilic substitution to ensure stereochemical fidelity.

Final Deprotection and Purification

  • Removal of protecting groups using acid or base hydrolysis.
  • Purification via chromatography (e.g., preparative HPLC) to isolate the stereochemically pure compound.

Representative Reaction Scheme

[Starting sugar] → (Protection) → (Selective fluorination at C-4) → (Hydroxymethylation at C-5) → (Deprotection) → (Coupling with purine base) → (Final deprotection and purification) → Target compound

Critical Reaction Conditions and Considerations

Step Reagents Conditions Notes
Fluorination DAST or similar fluorinating agents -78°C to 0°C Ensures stereoselectivity and minimizes side reactions
Glycosylation TMSOTf, silyl-protected base Anhydrous, low temperature Promotes regioselective coupling
Purification Chromatography Ambient temperature Ensures high purity and stereochemical integrity

Notes on Stereochemistry and Regioselectivity

  • The stereochemistry at carbons 2, 3, 4, and 5 is critical; stereoselective synthesis often involves chiral auxiliaries or enzymatic steps.
  • Regioselective fluorination at C-4 is achieved by controlling reaction conditions and reagent choice.
  • Protecting groups are essential to prevent undesired reactions at other hydroxyl sites.

Summary of Literature and Patent Data

  • Patent US9951043B2 discloses methods for synthesizing similar nucleoside analogs, emphasizing fluorination and hydroxymethylation steps, with detailed reaction conditions and protecting group strategies.
  • Research articles highlight enzymatic and chemical methods for stereoselective sugar modifications, including fluorination techniques using DAST or similar reagents.
  • Chemical databases provide detailed structural data supporting the synthetic strategies, emphasizing the importance of stereochemistry and functional group placement.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to remove the fluorine atom.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties.

Biology

In biological research, (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol is studied for its potential as an antiviral agent. Its ability to mimic natural nucleosides makes it a candidate for inhibiting viral replication.

Medicine

Medically, this compound is being investigated for its potential use in treating viral infections and certain types of cancer. Its unique structure allows it to interfere with the replication of viral DNA and RNA.

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference material in analytical chemistry.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol involves its incorporation into viral DNA or RNA, leading to chain termination. The compound targets viral polymerases, inhibiting their activity and preventing the replication of the virus. This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and biological relevance:

Compound Key Substituents Molecular Weight CAS/ID Biological Relevance Source
Target Compound: (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol 4-Fluoro, 5-hydroxymethyl, 6-(prop-1-ynylpyridin-3-yl) ~450 (estimated) Not available Hypothesized antiviral/anticancer activity (structural analogy) N/A
(2R,3R,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol 4-Fluoro, 4-methyl, 5-hydroxymethyl 283.26 N/A Fluorinated nucleoside analog; potential metabolic stability enhancement
AR-C67085 (P2Y receptor antagonist) 2-Propylsulfanyl, phosphorylated oxolane ~600 (estimated) N/A Potent P2Y12 receptor inhibition; antiplatelet activity
(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)tetrahydrofuran-3-ol Bis(4-methoxyphenyl)phenylmethoxy protection 553.61 17331-22-5 Research-grade nucleoside with protected hydroxyl groups; used in oligonucleotide synthesis
L-2'-Deoxyadenosine 2'-Deoxyribose, unmodified purine 251.24 N/A Natural nucleoside; substrate for DNA polymerase

Structural and Functional Insights:

Fluorine Substitution: The target compound and the fluorinated analog in share a 4-fluoro group, which reduces susceptibility to enzymatic cleavage compared to non-fluorinated analogs like L-2'-deoxyadenosine . Methyl substitution in (4-methyl) versus prop-1-ynylpyridine in the target compound highlights trade-offs between steric bulk and binding specificity.

Purinergic Receptor Targeting :

  • AR-C67085 contains a thiophosphate and propylsulfanyl group, critical for P2Y12 antagonism. The target compound’s prop-1-ynylpyridine moiety may similarly enhance receptor interaction but lacks phosphorylation, suggesting a different mechanism.

Synthetic Utility :

  • The bis(4-methoxyphenyl)phenylmethoxy-protected compound in illustrates strategies for hydroxyl group protection in nucleoside chemistry, a feature absent in the target compound.

Solubility and Stability :

  • The hydroxymethyl group in the target compound and improves aqueous solubility compared to lipophilic analogs like AR-C67085 .

Research Findings and Data Gaps

  • Synthetic Challenges : The prop-1-ynylpyridine group in the target compound may introduce synthetic complexity, as seen in the multi-step thiophosphate synthesis described in .
  • Toxicity Considerations: Fluorinated nucleosides (e.g., ) often exhibit reduced cytotoxicity compared to non-fluorinated analogs, but the prop-1-ynylpyridine group’s safety profile remains unstudied.
  • Biological Activity : While AR-C67085 and related compounds show clear receptor binding, the target compound’s activity requires empirical validation via enzymatic assays or binding studies.

Biological Activity

Overview

The compound (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol is a synthetic nucleoside analog with significant potential in medicinal chemistry. Its unique molecular structure includes a fluorine atom and a hydroxymethyl group, which enhance its biological activity and interaction with nucleic acids.

Molecular Characteristics

  • IUPAC Name : (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol
  • Molecular Formula : C15H14FN5O3
  • Molecular Weight : 331.30 g/mol
  • CAS Number : 75059-22-2

The biological activity of this compound primarily involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom and hydroxymethyl group are critical for its interaction with enzymes such as DNA polymerases and reverse transcriptases. These interactions can lead to the inhibition of cell proliferation and viral replication, making it a candidate for antiviral and anticancer therapies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : It has shown promise in inhibiting viral replication by interfering with the viral RNA synthesis process.
  • Antitumor Properties : The compound can inhibit tumor cell growth by disrupting nucleic acid synthesis in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in nucleotide metabolism.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Study 1: Antiviral Efficacy

A study demonstrated that the compound effectively inhibited the replication of certain RNA viruses in vitro. The mechanism involved the incorporation of the compound into the viral RNA, leading to defective viral particles.

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.

Study 3: Enzyme Interaction Analysis

Research focusing on enzyme kinetics revealed that the compound competes with natural substrates for binding sites on DNA polymerases. This competitive inhibition is crucial for understanding its therapeutic potential.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication by incorporating into RNA
AntitumorReduces viability in cancer cell lines
Enzyme InhibitionCompetes with substrates for DNA polymerase binding

Q & A

How can the stereochemical configuration of this compound be experimentally verified?

Answer:
The stereochemistry of complex fluorinated oxolane derivatives is typically confirmed via single-crystal X-ray diffraction . For example, studies on structurally similar compounds (e.g., fluorenylmethyl carbamate solvates) utilized X-ray crystallography at 123 K to resolve absolute configurations, with mean C–C bond deviations of 0.010 Å . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-NMR coupling constants, can also validate spatial arrangements by correlating observed splitting patterns with predicted dihedral angles.

What synthetic strategies are recommended for constructing the fluorinated oxolane ring system?

Answer:
The fluorinated oxolane core is synthesized via stereoselective fluorination using chiral auxiliaries or organocatalysts. A method analogous to purine-modified nucleosides involves:

Ring-opening of epoxides with fluorine-containing nucleophiles to install the fluoro group.

Protecting group chemistry (e.g., tert-butyldimethylsilyl for hydroxyl groups) to direct regioselective coupling with purine derivatives .
Challenges include minimizing racemization during phosphorylation steps, which requires low-temperature (-20°C) conditions and anhydrous solvents .

How should researchers address discrepancies in reported biological activity data for this compound?

Answer:
Contradictions in bioactivity (e.g., variable IC50_{50} values in receptor assays) may arise from:

  • Purity differences : Use HPLC-MS (≥95% purity threshold) and quantify residual solvents via GC .
  • Assay conditions : Standardize buffer pH (7.4 ± 0.2) and temperature (37°C) to ensure consistent P2Y receptor binding kinetics .
  • Metabolite interference : Perform metabolic stability assays in hepatocyte models to identify active/inactive metabolites .

What analytical techniques are optimal for characterizing this compound’s stability under varying storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >150°C for oxolane derivatives).
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity; fluorinated analogs show ≤0.5% weight gain at 90% RH, indicating low moisture sensitivity .
  • Long-term stability : Store at -20°C in amber vials under argon, with periodic 19F^{19}\text{F}-NMR to detect defluorination .

How can computational modeling predict interactions between this compound and purinergic receptors?

Answer:

  • Docking studies : Use the AutoDock Vina platform with P2Y receptor crystal structures (PDB: 4XNW). Focus on hydrogen bonding between the fluorinated oxolane’s 3-OH group and Arg258^{258} in the receptor’s binding pocket .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding free energy (ΔG ≤ -8 kcal/mol suggests high affinity) .

What safety protocols are critical when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested via ASTM D6978), ANSI Z87.1-certified goggles, and lab coats .
  • Ventilation : Use fume hoods with face velocity ≥0.5 m/s to limit airborne exposure.
  • Spill management : Absorb with ChemSorb® granules and dispose as halogenated waste (EPA Hazard Code D003) .

What isotopic labeling strategies enable tracing metabolic pathways of this compound?

Answer:

  • 13C^{13}\text{C}-Labeling : Introduce 13C^{13}\text{C} at the hydroxymethyl group via enzymatic transketolase reactions with labeled glucose .
  • 18F^{18}\text{F}-Radiolabeling : Use nucleophilic fluorination with K18F^{18}\text{F}/Kryptofix® 222 for PET imaging studies (radiochemical purity ≥99%) .

How can researchers optimize the synthesis of the 5-prop-1-ynylpyridin-3-yl purine moiety?

Answer:

  • Sonogashira Coupling : React 5-iodopyridin-3-amine with prop-1-yne under Pd(PPh3_3)4_4/CuI catalysis in THF at 60°C (yield: 75-80%) .
  • Purine functionalization : Protect the purine N9^9 position with a benzoyl group before coupling, then deprotect with NH3_3/MeOH .

What methodologies resolve spectral overlap in 1H^{1}\text{H}1H-NMR analysis of this compound?

Answer:

  • 2D NMR : Use HSQC to correlate 1H^{1}\text{H}-13C^{13}\text{C} signals for the fluorinated oxolane (δC_\text{C} 85-90 ppm) and purine (δC_\text{C} 145-150 ppm) .
  • Selective decoupling : Apply 19F^{19}\text{F}-decoupled experiments to simplify multiplet splitting in the 4-5 ppm region .

How does the fluorine substituent influence this compound’s pharmacokinetic properties?

Answer:

  • Metabolic resistance : The C-F bond reduces cytochrome P450-mediated oxidation, increasing plasma half-life (t1/2_{1/2} > 6 hrs in murine models) .
  • Membrane permeability : Fluorine’s electronegativity enhances logP by 0.3-0.5 units, improving blood-brain barrier penetration (calculated via PAMPA assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.